Iopydone is a chemical compound with the molecular formula CHINO and a molecular weight of approximately 346.89 g/mol. It is recognized primarily for its role as an iodinated contrast agent used in medical imaging, particularly in radiographic procedures. The compound contains iodine atoms, which enhance its visibility in imaging techniques, making it valuable in diagnostic applications. Iopydone is also known by its CAS number 5579-93-1 and has been studied for its various chemical properties and biological activities .
The synthesis of Iopydone typically involves:
Specific synthetic pathways may vary based on desired purity and application requirements .
Iopydone is primarily used in the medical field as a contrast agent for imaging studies. Its applications include:
Research on Iopydone has highlighted its interactions with various biological systems. Interaction studies have shown that:
These studies emphasize the importance of understanding Iopydone's pharmacokinetics and dynamics when used clinically .
Several compounds share similarities with Iopydone regarding structure and application. These include:
| Compound Name | Molecular Formula | Primary Use | Unique Features |
|---|---|---|---|
| Ipodate Sodium | CHINNaO | Contrast agent | Used primarily for thyroid imaging |
| Iotrolan | CHIN | Contrast agent | Non-ionic and less allergenic |
| Diatrizoate Sodium | CHINNaO | Contrast agent | High osmolarity; used for various imaging |
Iopydone's uniqueness lies in its specific iodine content and formulation that make it particularly suitable for certain types of imaging studies while also influencing thyroid function more significantly than some other iodinated contrast agents .
Iopydone’s molecular formula is C₅H₃I₂NO, with a molecular weight of 346.89 g/mol. Its elemental composition includes:
| Element | Mass Percentage |
|---|---|
| Carbon | 17.31% |
| Hydrogen | 0.87% |
| Iodine | 73.17% |
| Nitrogen | 4.04% |
| Oxygen | 4.61% |
The high iodine content (73.17%) is critical for its radiopacity, enabling X-ray absorption in imaging procedures.
Iopydone crystallizes in a pyridinone framework with iodine atoms at positions 3 and 5. The planar pyridinone ring adopts a keto-enol tautomer, stabilized by resonance. Limited data exist on polymorphism, though its crystalline form is typically described as a white to off-white powder.
The molecule features:
Key reactivity:
| Functional Group | Reactivity Profile |
|---|---|
| Lactam carbonyl | Susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions) |
| Iodine atoms | Potential for oxidative addition or substitution reactions |
The iodine atoms may participate in redox reactions, though specific studies are limited.
Iopydone does not exhibit geometric or stereoisomerism due to its symmetrical substitution pattern (3,5-diiodo). The planar pyridinone ring restricts conformational flexibility, eliminating possibilities for cis-trans isomerism.
¹H NMR (DMSO-d₆):
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C2, C6) | 7.2–8.5 (split signals) |
| NH (lactam) | 10.5–11.0 (broad) |
The NH proton exhibits a broad singlet due to hydrogen bonding with the carbonyl oxygen.
Key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1680 | C=O stretch (lactam) |
| ~600–700 | C-I vibrations |
| ~3200 | NH stretch (broad) |
The intense C=O stretch confirms the lactam structure, while C-I vibrations indicate strong iodine-carbon bonds.
Absorption maxima:
| λₘₐₓ (nm) | molar ε (L·mol⁻¹·cm⁻¹) |
|---|---|
| ~280 | ~10,000 |
Conjugation within the pyridinone ring contributes to absorption in the UV region.
Iopydone (3,5-diiodo-4-pyridone) exhibits distinctive thermodynamic characteristics that reflect its molecular structure as a diiodinated pyridone derivative. The compound demonstrates a melting point of 321°C with decomposition [1] [2], indicating that thermal degradation occurs simultaneously with the phase transition from solid to liquid. This decomposition behavior is characteristic of thermally sensitive organic compounds containing halogen substituents.
The boiling point is predicted to be 314.3±42.0°C [1] [2], with an alternative prediction of 319.3°C at 760 mmHg [3]. These values suggest that the compound would likely decompose before reaching its theoretical boiling point under standard atmospheric conditions, consistent with the observed decomposition at the melting point.
Vapor pressure measurements indicate extremely low volatility, with values of 0.000341 mmHg at 25°C [3] and 0.000471 mmHg at 25°C [4]. This low vapor pressure is attributed to the high molecular weight (346.89 g/mol) [3] [5] [1] [2] and the presence of strong intermolecular interactions facilitated by the iodine substituents and the pyridone ring system.
| Thermodynamic Property | Value | Temperature/Conditions |
|---|---|---|
| Melting Point | 321°C (with decomposition) [1] [2] | Standard atmospheric pressure |
| Boiling Point (predicted) | 314.3±42.0°C [1] [2] | Standard atmospheric pressure |
| Boiling Point (alternative) | 319.3°C [3] | 760 mmHg |
| Vapor Pressure | 0.000341 mmHg [3] | 25°C |
| Vapor Pressure (alternative) | 0.000471 mmHg [4] | 25°C |
Limited experimental solubility data is available for iopydone in the current literature. However, based on its molecular structure and the behavior of related iodinated pyridone compounds, several inferences can be made regarding its solubility characteristics.
The compound's predicted pKa value of 7.68±0.69 [1] [2] suggests that iopydone exhibits weak acid-base behavior, with the pyridone nitrogen capable of protonation under acidic conditions. This property would significantly influence its solubility in aqueous systems across different pH ranges.
Structural analysis indicates that iopydone should exhibit limited water solubility due to the hydrophobic nature of the diiodinated aromatic system. The presence of two iodine atoms significantly increases the molecular hydrophobicity, while the pyridone moiety provides some polar character through its carbonyl and nitrogen functionalities.
Related studies on iodinated compounds suggest that iopydone would likely demonstrate enhanced solubility in organic solvents such as chlorinated hydrocarbons, alcohols, and polar aprotic solvents. The compound's phase behavior in binary solvent systems would be expected to follow patterns typical of moderately polar organic molecules with significant halogen content.
Phase behavior considerations:
Iopydone exhibits thermal decomposition at its melting point of 321°C [1] [2], indicating limited thermal stability above this temperature. This decomposition behavior is characteristic of halogenated organic compounds, particularly those containing multiple iodine substituents.
Research on related pyridone derivatives provides insights into potential decomposition pathways. Studies on pyridinol-blocked compounds show that thermal decomposition of pyridone-containing molecules typically involves deblocking temperatures in the range of 69-78°C [6] [7] for simpler derivatives, though heavily substituted variants like iopydone require significantly higher temperatures.
The thermal decomposition mechanism likely involves carbon-iodine bond cleavage as the primary pathway, consistent with the general thermal behavior of organoiodine compounds. The pyridone ring system may undergo additional decomposition reactions, including ring-opening and fragmentation processes.
Thermal stability characteristics:
Studies on similar iodinated compounds indicate that thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be essential for detailed characterization of the decomposition kinetics and thermodynamic parameters associated with the thermal degradation process.
Iopydone's electrical and optical properties are significantly influenced by its iodinated aromatic structure and pyridone functionality. The compound's high atomic number constituents (iodine, atomic number 53) contribute to its radiographic contrast properties, which formed the basis for its historical use as a bronchographic contrast agent [5].
Electrical Properties:
The compound's electrical behavior is characterized by its molecular structure featuring electron-withdrawing iodine substituents and the polar pyridone moiety. The predicted density of 2.79±0.1 g/cm³ [1] [2] suggests a compact molecular packing that would influence its dielectric properties.
Related studies on iodinated pyridine derivatives indicate that such compounds typically exhibit semiconductor-like behavior with band gaps in the range of 3-4 eV. The presence of heavy iodine atoms introduces spin-orbit coupling effects that can influence the electronic structure and charge transport properties.
Optical Properties:
Iopydone's optical characteristics are dominated by its iodinated aromatic chromophore. Studies on related pyridone derivatives show that polyaromatic 2-pyridones exhibit fluorescence in the visible region with quantum yields between 40-70% [8] in appropriate solvents, though the heavy iodine substituents in iopydone would likely reduce fluorescence efficiency through heavy atom effects.
The compound's radiographic contrast properties arise from its high X-ray attenuation coefficient, attributed to the photoelectric absorption by iodine atoms. The K-edge of iodine at 33.2 keV [9] provides optimal contrast for diagnostic X-ray energies.
| Property | Characteristics | Influence of Structure |
|---|---|---|
| X-ray Attenuation | High (contrast agent quality) [5] | Heavy iodine atoms (Z=53) |
| Electronic Structure | Semiconductor-like behavior | Aromatic π-system with halogen substitution |
| Optical Absorption | UV-visible absorption expected | Iodinated aromatic chromophore |
| Fluorescence | Likely quenched | Heavy atom effect from iodine |
The rheological properties of iopydone are influenced by its molecular structure, intermolecular interactions, and aggregation behavior. While specific rheological data for pure iopydone is limited, its historical use in contrast media formulations (such as Hytrast) [5] provides insights into its flow behavior in practical applications.
Molecular Factors Affecting Rheology:
The compound's molecular weight of 346.89 g/mol [3] [5] [1] [2] and predicted density of 2.79±0.1 g/cm³ [1] [2] suggest that it would exhibit relatively high viscosity compared to smaller organic molecules. The refractive index of 1.806 [3] indicates significant molecular polarizability that would contribute to intermolecular van der Waals interactions.
Intermolecular Interactions:
Studies on related pyridone derivatives reveal that these compounds typically form hydrogen-bonded dimers through N-H···O interactions [10]. In iopydone, the pyridone moiety can participate in such hydrogen bonding, while the iodine substituents can engage in halogen bonding interactions [11] [12] [13], potentially leading to supramolecular assembly that would affect bulk rheological properties.
Halogen Bonding Effects:
Research on halogen-bonding interactions involving iodinated compounds shows that these interactions can significantly influence molecular aggregation and flow properties [11] [12]. The diiodinated structure of iopydone provides multiple sites for halogen bond formation, potentially leading to network structures that would increase apparent viscosity and exhibit non-Newtonian behavior.
Practical Rheological Considerations:
In pharmaceutical formulations, iopydone would likely exhibit:
Rheological Measurement Requirements:
Accurate rheological characterization would require:
| Rheological Aspect | Expected Behavior | Molecular Basis |
|---|---|---|
| Viscosity | Higher than typical organic compounds | High molecular weight, intermolecular interactions |
| Flow behavior | Potentially non-Newtonian | Hydrogen bonding and halogen bonding |
| Temperature dependence | Decreasing viscosity with temperature | Thermal disruption of associations |
| Concentration effects | Increasing viscosity with concentration | Enhanced intermolecular interactions |
Irritant